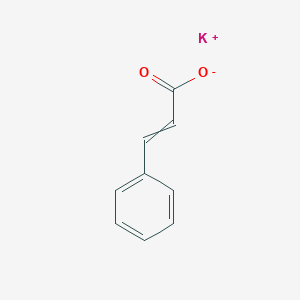

potassium;3-phenylprop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

potassium;3-phenylprop-2-enoate, also known as Lanthanum pentanickel, is a hexagonal intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It presents a calcium pentacopper (CaCu5) crystal structure and is known for its hydrogen storage capacity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lanthanum pentanickel can be synthesized through the direct combination of lanthanum and nickel at high temperatures. The reaction typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation. The stoichiometric amounts of lanthanum and nickel are mixed and heated to around 1000°C until the reaction is complete.

Industrial Production Methods

In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods. The process involves melting the raw materials in an induction furnace under a protective atmosphere. The molten mixture is then cooled slowly to form the desired intermetallic compound.

Analyse Chemischer Reaktionen

Types of Reactions

Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) when the pressure is slightly high and the temperature is low. Conversely, hydrogen can be released when the pressure decreases or the temperature increases, making it a reversible hydrogen storage material.

Common Reagents and Conditions

The hydrogenation reaction typically requires a hydrogen gas atmosphere at pressures ranging from 2 to 10 bar and temperatures between 20°C and 100°C. Dehydrogenation occurs under reduced pressure or elevated temperatures.

Major Products Formed

The primary product of the hydrogenation reaction is LaNi5Hx, a hydride that can store hydrogen. The dehydrogenation process reverses this reaction, releasing hydrogen gas and reforming LaNi5.

Wissenschaftliche Forschungsanwendungen

Lanthanum pentanickel has several applications in scientific research and industry:

Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen fuel cells and hydrogen storage systems.

Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

Material Science: Its unique crystal structure makes it a subject of study in material science for developing new intermetallic compounds with desirable properties.

Energy Storage: It is explored for use in energy storage systems, particularly in renewable energy applications.

Wirkmechanismus

The mechanism by which lanthanum pentanickel stores hydrogen involves the absorption of hydrogen atoms into its crystal lattice. The hydrogen atoms occupy interstitial sites within the lattice, forming a stable hydride. The process is reversible, allowing the compound to release hydrogen when needed. This mechanism is crucial for its application in hydrogen storage and fuel cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lanthanum nickel hydride (LaNi5Hx): Similar in composition but specifically refers to the hydride form.

Calcium pentacopper (CaCu5): Shares a similar crystal structure but involves different elements.

Magnesium nickel hydride (Mg2NiH4): Another hydrogen storage material with different elemental composition and properties.

Uniqueness

Lanthanum pentanickel is unique due to its high hydrogen storage capacity and reversible hydrogenation-dehydrogenation properties. Its ability to absorb and release hydrogen efficiently makes it a valuable material for hydrogen storage applications, distinguishing it from other similar compounds.

Eigenschaften

IUPAC Name |

potassium;3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVCHNCTHGORM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B8017351.png)

![2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol](/img/structure/B8017356.png)

![Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B8017391.png)

![(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine](/img/structure/B8017404.png)

![9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B8017420.png)

![tert-butyl N-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]carbamate](/img/structure/B8017426.png)